2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide

Physicochemical property logP hydrazide building block

2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 392247-15-3, molecular formula C9H9Cl2N3O2, molecular weight 262.09 g/mol) is a synthetic benzamide derivative bearing a hydrazinyl-oxoethyl side chain. The core structure comprises a 2,4-dichlorobenzamide moiety linked through an amide bond to a glycine hydrazide unit.

Molecular Formula C9H9Cl2N3O2
Molecular Weight 262.09
CAS No. 392247-15-3
Cat. No. B2377328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide
CAS392247-15-3
Molecular FormulaC9H9Cl2N3O2
Molecular Weight262.09
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)NN
InChIInChI=1S/C9H9Cl2N3O2/c10-5-1-2-6(7(11)3-5)9(16)13-4-8(15)14-12/h1-3H,4,12H2,(H,13,16)(H,14,15)
InChIKeyAUJBXUFSWDKWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 392247-15-3): Basic Identity and Compound Class Profile


2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 392247-15-3, molecular formula C9H9Cl2N3O2, molecular weight 262.09 g/mol) is a synthetic benzamide derivative bearing a hydrazinyl-oxoethyl side chain. The core structure comprises a 2,4-dichlorobenzamide moiety linked through an amide bond to a glycine hydrazide unit . Predicted physicochemical parameters include a boiling point of 504.8±50.0 °C, density of 1.457±0.06 g/cm³, and a pKa of 11.97±0.46 . The compound is commercially offered at a purity of ≥95% for research use only . As a hydrazide, it contains a terminal hydrazine group (–NHNH2) that can participate in condensation reactions with carbonyl compounds, placing it into the broader class of hydrazine-based building blocks and acyl hydrazide intermediates.

Why 2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide Cannot Be Trivially Replaced by Class-Analogous Hydrazides


Direct experimental comparator data for 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide remains extremely limited in the open literature; therefore, substitution equivalence with closely related hydrazinyl-oxoethyl benzamides cannot be assumed. At the class level, the 2,4-dichloro substitution pattern on the benzamide ring exerts a significant electron-withdrawing and lipophilicity-enhancing effect relative to unsubstituted or mono-halogenated benzamide analogs, which is predicted to alter both the reactivity of the terminal hydrazine nucleophile and the physicochemical profile (e.g., logP, hydrogen-bond acceptor/donor capacity) of any downstream hydrazone or heterocyclic product . Without product-specific comparative kinetic, thermodynamic, or biological activity data, procurement decisions that treat this compound as interchangeable with non-chlorinated (CAS 2443-68-7) or mono-fluorinated (CAS 330470-64-9) congeners risk introducing uncontrolled variables into synthetic protocols or structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 392247-15-3)


Predicted Lipophilicity Shift versus Non-Chlorinated Hydrazinyl-Oxoethyl Benzamide Scaffold

Whereas the non-halogenated parent scaffold N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 2443-68-7) exhibits a computationally predicted logP of approximately –0.45 to –0.59, the 2,4-dichloro substitution is expected to raise logP by at least 1.5–2.0 log units based on measured logP differences between benzamide (logP ≈ 0.64) and 2,4-dichlorobenzamide (experimental logP ≈ 1.37–2.79) [1]. This increase in lipophilicity alters partitioning behavior in both synthetic work-ups and biological assay media.

Physicochemical property logP hydrazide building block SAR

Electron-Withdrawing Effect of 2,4-Dichloro Substitution on Hydrazine Nucleophilicity

The dual chlorine substituents at the 2- and 4-positions of the benzamide ring withdraw electron density through both inductive (–I) and resonance (–M) effects, reducing the electron density on the amide carbonyl and, by conjugation, modulating the nucleophilicity of the terminal hydrazine –NH2 group [1]. In hydrazone-forming condensation reactions, this electronic deactivation is predicted to alter the reaction half-life relative to electron-rich benzohydrazide analogs. While no direct kinetic comparison for this exact compound has been published, the Hammett σp value for a 4-Cl substituent is +0.23 and σm for a 3-Cl (mimicking 2-Cl ortho effect) is +0.37, giving a combined substituent constant substantially positive relative to unsubstituted (σ = 0) or 4-OCH3 (σ = –0.27) analogs.

Electronic effect hydrazone formation reaction rate building block reactivity

Predicted Physicochemical Profile vs. 3-Fluoro-Hydrazinyl-Oxoethyl Benzamide Comparator

The 3-fluoro analog 3-fluoro-N-(2-hydrazinyl-2-oxoethyl)benzamide (CAS 330470-64-9) is available with a reported melting point of 157–162 °C and purity of 98%+ , whereas 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide is supplied at ≥95% purity with no published melting point, and features a predicted boiling point of 504.8±50.0 °C and density of 1.457±0.06 g/cm³ . The 2,4-dichloro congener has a molecular weight of 262.09 g/mol, compared to 211.19 g/mol for the 3-fluoro analog, representing a 24% greater mass that influences gravimetric dosing accuracy and molar concentration calculations in assay preparation.

Physicochemical comparison melting point purity specification procurement quality

Procurement-Relevant Application Scenarios for 2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide


Synthesis of 2,4-Dichlorobenzylidene Hydrazone Libraries with Tuned Lipophilicity

The terminal hydrazine group of 2,4-dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide undergoes facile condensation with aromatic aldehydes to yield hydrazone products. The predicted +1.9 to +2.8 log unit increase in lipophilicity compared to non-halogenated hydrazide scaffolds means that the resulting hydrazone library members will partition more efficiently into organic phases during extraction and exhibit longer HPLC retention times, facilitating purification. This is advantageous when the target hydrazone products are intended for cell-permeability-dependent biological assays.

Electron-Deficient Hydrazide Building Block for Heterocycle Synthesis

The electron-withdrawing 2,4-dichloro substitution pattern (estimated cumulative σ ≈ +0.60) deactivates the benzamide carbonyl toward nucleophilic attack relative to electron-rich benzohydrazides [1]. In multi-step heterocycle syntheses where chemoselective hydrazide condensation is required in the presence of other nucleophilic functional groups, this electronic deactivation can provide a useful reactivity differential, potentially reducing undesired side reactions when used as a masked or latent nucleophile.

Physicochemical Comparator in Structure–Activity Relationship (SAR) Studies

When a medicinal chemistry campaign explores the effect of benzamide ring halogenation on target binding, the 2,4-dichloro hydrazinyl-oxoethyl benzamide scaffold serves as a higher-mass, higher-lipophilicity matched molecular pair relative to the 3-fluoro analog (ΔMW = +50.9 g/mol, ΔlogP estimated ≥ +1.5) . This allows systematic probing of halogen-dependent SAR while maintaining the identical hydrazinyl-oxoethyl linker, provided the purity specification difference (≥95% vs. ≥98%) is accounted for in assay design.

Intermediate for 2,4-Dichlorophenyl-Substituted Acyl Hydrazone Coordination Complexes

Acyl hydrazones derived from 2,4-dichlorobenzamide hydrazides have been reported as ligands for metal coordination [2]. The 2,4-dichloro substitution enhances the Lewis acidity of the resulting metal complexes relative to non-halogenated analogs, which is relevant in the development of catalytic systems. 2,4-Dichloro-N-(2-hydrazinyl-2-oxoethyl)benzamide provides a direct entry point to such ligand systems through condensation with appropriate carbonyl partners.

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